molecular formula C22H25FO2 B11709434 Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester CAS No. 120893-64-3

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester

Cat. No.: B11709434
CAS No.: 120893-64-3
M. Wt: 340.4 g/mol
InChI Key: KAMYBEKPILURLI-UHFFFAOYSA-N
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Description

(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate is a chemical compound with the molecular formula C22H25FO2 and a molecular weight of 340.43 g/mol It is known for its unique structural properties, which include a fluorophenyl group and a propylcyclohexyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate typically involves the esterification of 4-fluorophenol with 4-(4-propylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propylcyclohexyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl) 4-(4-propylcyclohexyl)benzoate
  • (4-bromophenyl) 4-(4-propylcyclohexyl)benzoate
  • (4-methylphenyl) 4-(4-propylcyclohexyl)benzoate

Uniqueness

(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro, bromo, or methyl analogs .

Properties

IUPAC Name

(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22(24)25-21-14-12-20(23)13-15-21/h8-17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMYBEKPILURLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402849
Record name Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120893-64-3
Record name Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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